molecular formula C17H14F3N3S2 B12456481 N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide

N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide

Cat. No.: B12456481
M. Wt: 381.4 g/mol
InChI Key: JLGLYOGXDCENSE-UHFFFAOYSA-N
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Description

N’-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide is a complex organic compound characterized by the presence of trifluoromethyl and isothiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as N-methyl-3-(trifluoromethyl)aniline and 4-isothiocyanatobenzyl chloride.

    Reaction Conditions: The intermediates are then subjected to nucleophilic substitution reactions under controlled conditions. For instance, N-methyl-3-(trifluoromethyl)aniline can be reacted with 4-isothiocyanatobenzyl chloride in the presence of a base such as triethylamine to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isothiocyanate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases such as triethylamine, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N’-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and isothiocyanate groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(trifluoromethyl)aniline
  • 4-Isothiocyanatobenzyl chloride
  • 3-(Trifluoromethyl)aniline

Uniqueness

N’-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide is unique due to the combination of trifluoromethyl and isothiocyanate groups within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14F3N3S2

Molecular Weight

381.4 g/mol

IUPAC Name

(4-isothiocyanatophenyl)methyl N'-methyl-N-[3-(trifluoromethyl)phenyl]carbamimidothioate

InChI

InChI=1S/C17H14F3N3S2/c1-21-16(23-15-4-2-3-13(9-15)17(18,19)20)25-10-12-5-7-14(8-6-12)22-11-24/h2-9H,10H2,1H3,(H,21,23)

InChI Key

JLGLYOGXDCENSE-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=CC=CC(=C1)C(F)(F)F)SCC2=CC=C(C=C2)N=C=S

Origin of Product

United States

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